3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine
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Overview
Description
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine typically involves the reaction of 3-bromo-5-chloromethylpyridine with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling reactions: The triazole ring can engage in coupling reactions with various partners to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce oxygen-containing functional groups.
Scientific Research Applications
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or conductivity.
Mechanism of Action
The mechanism by which 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: Shares the triazole ring but lacks the pyridine moiety.
5-bromo-2-methylpyridine: Contains a bromine-substituted pyridine ring but lacks the triazole group.
Uniqueness
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is unique due to the presence of both the bromine-substituted pyridine ring and the triazole moiety.
Properties
Molecular Formula |
C8H7BrN4 |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
3-bromo-5-(1,2,4-triazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c9-8-1-7(2-10-3-8)4-13-6-11-5-12-13/h1-3,5-6H,4H2 |
InChI Key |
RCKMBOUMTORLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CN2C=NC=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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